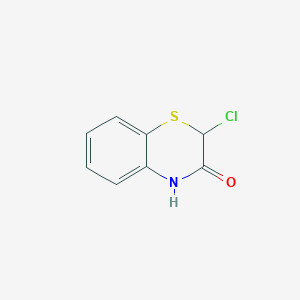

2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-

説明

2H-1,4-Benzothiazin-3(4H)-one derivatives are heterocyclic compounds featuring a benzothiazine core with diverse biological activities. The 2-chloro-substituted variant, 2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-, is synthesized via chlorination of the parent compound followed by nucleophilic substitution . Recent advances in synthesis, such as LDA-mediated cyclization, have improved yields and operational simplicity compared to traditional methods .

特性

CAS番号 |

55043-49-7 |

|---|---|

分子式 |

C8H6ClNOS |

分子量 |

199.66 g/mol |

IUPAC名 |

2-chloro-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C8H6ClNOS/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |

InChIキー |

ONZFKCLIDSARQT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Insights :

- The sulfur atom in benzothiazinones increases nucleophilicity at C2 compared to benzoxazinones, enabling diverse substitution patterns .

Key Insights :

- Benzothiazinones show broader biological versatility, with MAO inhibition relevant to neurodegenerative diseases and antifungal activity against Candida .

- Benzoxazinones, while structurally similar, exhibit narrower antifungal spectra, likely due to reduced stability of the oxygen-containing ring .

Key Insights :

- Modern LDA-mediated methods for benzothiazinones offer operational simplicity and compatibility with diverse substituents .

- Benzoxazinone synthesis relies on reductive cyclization, which may introduce regioselectivity challenges .

Physicochemical Properties

Limited data exist for the 2-chloro derivative, but related compounds provide insights:

- 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one : Molecular mass 241.69 g/mol, ChemSpider ID 13722643 .

- 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide : Higher polarity due to sulfone group; 95% purity available commercially .

- Fluconazole-benzothiazinone hybrids: Melting points ~134–135°C, indicative of crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。